

# Application Notes and Protocols: Statistical Analysis Plan for a Trimetazidine Clinical Trial

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## Compound of Interest

Compound Name: Trimetazidine

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Trimetazidine** is a metabolic agent that acts as a 3-ketoacyl-CoA thiolase (3-KAT) inhibitor.[1] [2] This inhibition shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production.[1][2][3] This mechanism suggests potential benefits in conditions of myocardial ischemia.[4][5] This document outlines a comprehensive statistical analysis plan for a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of **trimetazidine** as an adjunct therapy in patients with stable angina. This plan adheres to the principles outlined in the ICH E9 guideline on Statistical Principles for Clinical Trials and the CONSORT statement for reporting clinical trials.[6][7][8][9][10][11][12][13][14]

## Study Objectives and Endpoints

2.1 Primary Objective: To assess the efficacy of **trimetazidine** in reducing the frequency of angina attacks in patients with stable angina pectoris who are already on optimal medical therapy.

2.2 Secondary Objectives:

- To evaluate the effect of **trimetazidine** on exercise tolerance.

- To assess the impact of **trimetazidine** on the consumption of short-acting nitrates.
- To evaluate the safety and tolerability of **trimetazidine**.

### 2.3 Endpoints:

Endpoint Type	Endpoint
Primary	Mean change from baseline in the weekly number of angina attacks at 12 weeks.
Secondary	1. Change from baseline in total exercise duration at 12 weeks.
	2. Change from baseline in the weekly number of short-acting nitrate consumptions at 12 weeks.
	3. Incidence of adverse events (AEs) and serious adverse events (SAEs).
	4. Proportion of patients discontinuing treatment due to AEs.

## Experimental Protocols

**3.1 Study Design:** A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either **trimetazidine** (35 mg modified-release, twice daily) or a matching placebo, in addition to their standard antianginal therapy. The treatment duration will be 12 weeks.

**3.2 Patient Population:** Patients aged 18-75 years with a documented history of stable angina pectoris for at least 3 months, experiencing at least 3 angina attacks per week despite optimal medical therapy.

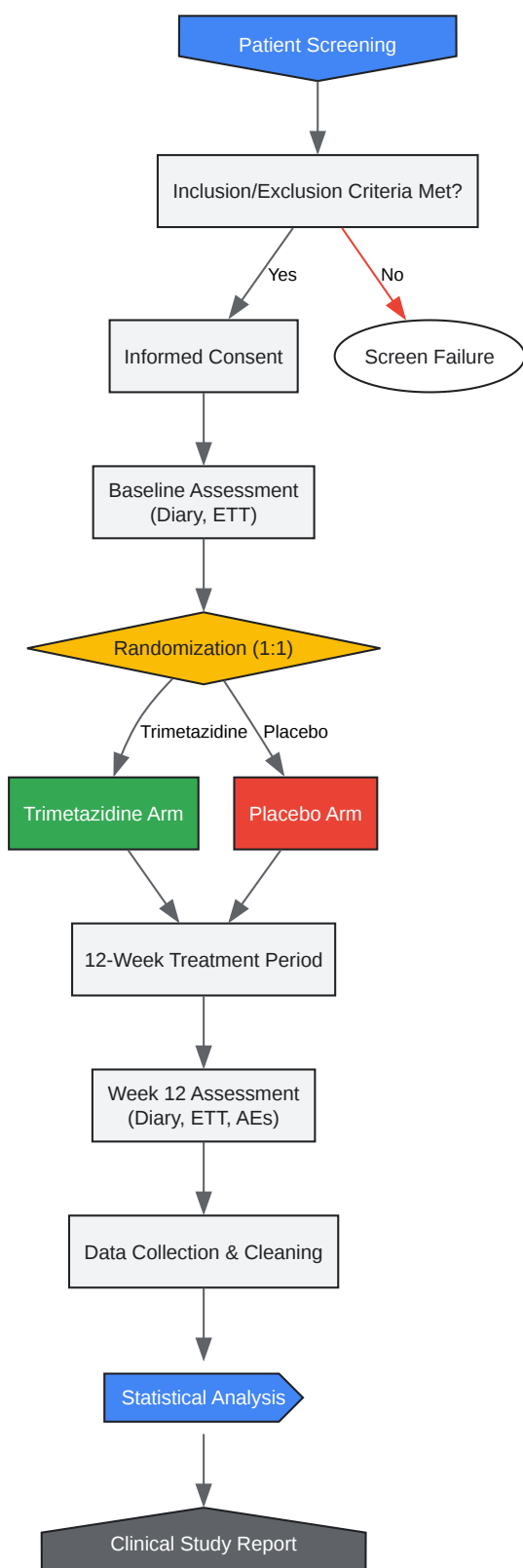
**3.3 Randomization and Blinding:** Randomization will be performed using an interactive web response system (IWRS). Both patients and investigators will be blinded to the treatment allocation.

### 3.4 Efficacy Assessments:

- Angina Attacks and Nitrate Consumption: Patients will record the frequency of angina attacks and the use of short-acting nitrates in a daily diary.
- Exercise Tolerance Test (ETT): A standardized ETT will be performed at baseline and at week 12.

## Signaling Pathway and Experimental Workflow

Caption: **Trimetazidine**'s mechanism of action.



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Caption: Clinical trial experimental workflow.

## Sample Size Calculation

A sample size of 150 patients per group (total 300 patients) is calculated to provide 90% power to detect a mean difference of 1.5 angina attacks per week between the **trimetazidine** and placebo groups, assuming a standard deviation of 3.5 attacks per week and a two-sided alpha level of 0.05. This calculation accounts for a potential dropout rate of 10%.

## Statistical Methods

6.1 General Principles: All statistical analyses will be conducted using SAS version 9.4 or higher. The primary analysis will be based on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study drug. A per-protocol (PP) analysis will be performed as a sensitivity analysis. All statistical tests will be two-sided with a significance level of  $\alpha = 0.05$ .

6.2 Analysis of Baseline Characteristics: Demographic and baseline characteristics will be summarized using descriptive statistics. Continuous variables will be presented as mean  $\pm$  standard deviation (SD) or median and interquartile range (IQR), while categorical variables will be presented as frequencies and percentages.

### 6.3 Efficacy Analysis:

- Primary Endpoint: The mean change from baseline in the weekly number of angina attacks at 12 weeks will be analyzed using an Analysis of Covariance (ANCOVA) model, with the baseline value as a covariate and treatment group as the main factor.
- Secondary Endpoints:
  - Changes from baseline in total exercise duration and weekly short-acting nitrate consumption will be analyzed using a similar ANCOVA model.
  - The incidence of AEs and SAEs will be compared between the two groups using the Chi-square test or Fisher's exact test, as appropriate.

6.4 Handling of Missing Data: Missing data for the primary and secondary continuous endpoints will be handled using multiple imputation techniques.

6.5 Interim Analysis: No interim analysis for efficacy is planned.

## Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)

Characteristic	Trimetazidine (N=150)	Placebo (N=150)	Total (N=300)
Age (years), mean (SD)			
Gender, n (%)			
- Male			
- Female			
Race, n (%)			
- Caucasian			
- Asian			
- Other			
Duration of Angina (years), mean (SD)			
Weekly Angina Attacks at Baseline, mean (SD)			
Weekly Nitrate Consumption at Baseline, mean (SD)			
Baseline Total Exercise Duration (seconds), mean (SD)			
Concomitant Medications, n (%)			
- Beta-blockers			
- Calcium channel blockers			
- Long-acting nitrates			

Table 2: Analysis of Efficacy Endpoints at Week 12 (ITT Population)

Endpoint	Trimetazidine (N=150)	Placebo (N=150)	Difference (95% CI)	p-value
Change from Baseline in Weekly Angina Attacks				
- Mean (SD)				
Change from Baseline in Total Exercise Duration (s)				
- Mean (SD)				
Change from Baseline in Weekly Nitrate Consumption				
- Mean (SD)				

Table 3: Summary of Adverse Events (Safety Population)



Adverse Event Category	Trimetazidine (N=150) n (%)	Placebo (N=150) n (%)
Any Adverse Event		
Any Serious Adverse Event		
Adverse Events Leading to Discontinuation		
Most Common AEs (>5% in either group)		
- Dizziness		
- Headache		
- Nausea		
- Parkinsonism*		

\*Specifically monitored based on known safety profile.

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